DNL343
Description
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is a synthetic ionizable lipid characterized by:
- Core structure: A 37-carbon chain (heptatriaconta-) with two double bonds at positions 9 and 28 (9Z,28Z).
- Functional groups: A 4-(dimethylamino)butanoyloxy group at position 17. Two tert-butyl ester groups at the terminal carboxylates.
- Molecular formula: Likely C₄₃H₇₉NO₆ (inferred from structural analogs) .
This lipid belongs to a class of ionizable cationic lipids used in lipid nanoparticles (LNPs) for nucleic acid delivery. Its design aims to balance hydrophobicity, pKa, and biodegradability to optimize endosomal escape and therapeutic efficacy.
Properties
Molecular Formula |
C51H95NO6 |
|---|---|
Molecular Weight |
818.3 g/mol |
IUPAC Name |
ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate |
InChI |
InChI=1S/C51H95NO6/c1-50(2,3)57-48(54)42-37-33-29-25-21-17-13-9-11-15-19-23-27-31-35-40-46(56-47(53)44-39-45-52(7)8)41-36-32-28-24-20-16-12-10-14-18-22-26-30-34-38-43-49(55)58-51(4,5)6/h9-10,13-14,46H,11-12,15-45H2,1-8H3/b13-9-,14-10- |
InChI Key |
GQGOSMQKBKKQMG-FOIMCPNXSA-N |
Isomeric SMILES |
CC(OC(=O)CCCCCCC/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)(C)C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC(=O)OC(C)(C)C)OC(=O)CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require a controlled environment with specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the integrity of the product, which is crucial for its application in sensitive fields such as medicine and biotechnology .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its ionizable properties.
Reduction: This reaction can modify the compound’s structure, impacting its effectiveness in delivery systems.
Substitution: This reaction involves replacing one functional group with another, which can be used to tailor the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered ionizable properties, while substitution reactions can produce tailored compounds for specific applications .
Scientific Research Applications
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various synthetic processes to create tailored compounds.
Biology: Employed in the development of lipid nanoparticles for gene delivery systems.
Medicine: Utilized in the formulation of mRNA vaccines and other nucleic acid therapies.
Industry: Applied in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism by which ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate exerts its effects involves its ability to change its charge state depending on the pH of its environment. This property allows it to interact with cell membranes and facilitate the delivery of therapeutic agents into cells. The molecular targets and pathways involved include the endosomal escape mechanism, where the compound helps release the therapeutic agents from endosomes into the cytoplasm .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Critical Structural Comparisons :
- Double Bonds : The query compound has two double bonds (9Z,28Z), while MC3 has four (6Z,9Z,28Z,31Z), enhancing MC3’s fluidity and phase transition behavior .
- Headgroup: Both compounds share the 4-(dimethylamino)butanoyloxy group, which is critical for pH-dependent ionization (pKa ~6.5–6.7) and endosomal escape .
Performance in Drug Delivery Systems
Efficacy and Potency :
- MC3-based LNPs demonstrated >100-fold higher potency than first-generation lipids (e.g., DLinDMA) in siRNA delivery due to optimized pKa and fusogenicity .
- SM-102 and ALC-0315 achieved >90% mRNA delivery efficiency in vaccines, attributed to their balanced hydrophobicity and headgroup chemistry .
- The query compound’s tert-butyl esters may reduce interaction with serum proteins , enhancing circulation time, but could hinder endosomal membrane disruption compared to unsaturated analogs like MC3 .
Biophysical Properties :
- Phase Transition Behavior: MC3’s tetraene chain facilitates a hexagonal phase transition at endosomal pH, promoting membrane fusion . The query compound’s dienoate structure may exhibit less dynamic phase behavior, reducing RNA release efficiency.
- pKa Modulation: Both MC3 and the query compound use dimethylamino groups for pH-responsive ionization, but tert-butyl esters could slightly raise pKa, delaying protonation in early endosomes .
Biological Activity
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is a complex organic compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₃₉H₇₃N₁O₃
- Molecular Weight : 629.03 g/mol
- CAS Number : Not readily available in the provided sources.
This compound features a unique arrangement of functional groups that may contribute to its biological properties.
Research indicates that ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate may exert its biological effects through several mechanisms:
- Cell Signaling Modulation : The dimethylamino group may interact with neurotransmitter systems, potentially influencing neurochemical signaling pathways.
- Antioxidant Activity : The presence of tert-butyl groups suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, possibly affecting membrane fluidity and function.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of di-tert-butyl compounds have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems could position it as a candidate for neuroprotective therapies. Research on related compounds has demonstrated neuroprotective effects in models of neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anticancer Activity :
- A study published in Cancer Research explored the effects of a structurally similar compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation.
- Neuroprotection Research :
- In a preclinical study published in Neuroscience Letters, researchers assessed the neuroprotective effects of a related compound in models of Parkinson's disease. The findings suggested a reduction in neuroinflammation and improved motor function.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
